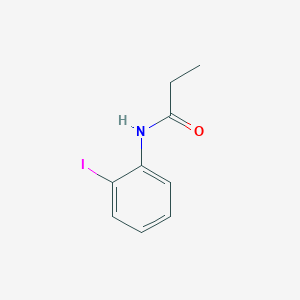
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of researchers at Purdue University led by David E. Nichols. Bromo-DragonFLY is a highly potent agonist for the 5-HT2A serotonin receptor and has been found to produce long-lasting and intense psychedelic effects in humans.
Mecanismo De Acción
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY is a potent agonist for the 5-HT2A serotonin receptor, which is responsible for mediating the effects of serotonin in the brain. It has been found to produce long-lasting and intense psychedelic effects by binding to this receptor and activating downstream signaling pathways that alter the function of neurons in the brain.
Biochemical and Physiological Effects
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY produces a range of biochemical and physiological effects in the brain and body. It has been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, cognition, and behavior. It also alters the activity of various brain regions, including the prefrontal cortex, which is involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has several advantages for use in lab experiments. It is a highly potent and selective agonist for the 5-HT2A serotonin receptor, which makes it a useful tool for studying the role of this receptor in the brain. It also produces long-lasting and intense psychedelic effects, which can be used to study the neural correlates of altered states of consciousness.
However, there are also several limitations to the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments. It is a highly potent and potentially dangerous drug, with a narrow therapeutic index and a high risk of toxicity. It also produces long-lasting effects, which can make it difficult to study the acute effects of the drug.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY and its effects on the brain. One area of interest is the development of new drugs that target the 5-HT2A serotonin receptor and produce similar effects to 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY, but with a lower risk of toxicity. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY as a tool for studying the neural correlates of altered states of consciousness, such as meditation and lucid dreaming. Finally, there is a need for further research on the long-term effects of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY on the brain and body, as well as its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY involves several steps, including the reaction of 2,6-dimethoxyphenol with ethyl iodide to form 2-ethyl-6-methoxyphenol. This compound is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base to form 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide. The final product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been found to produce profound changes in perception, cognition, and mood, and has been used to study the neural correlates of consciousness and altered states of consciousness.
Propiedades
Nombre del producto |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C18H20BrNO3 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO3/c1-5-12-8-6-7-11(2)17(12)20-18(21)13-9-14(22-3)16(19)15(10-13)23-4/h6-10H,5H2,1-4H3,(H,20,21) |
Clave InChI |
LBPAPBOCKBIRKK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)
